![molecular formula C23H25N5O4S B420051 ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B420051.png)
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has a molecular formula of C18H19N5O2S and a molecular weight of 369.448 g/mol . It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Métodos De Preparación
The synthesis of ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often include the use of copper-catalyzed cross-couplings, which are known for their low toxicity and good functional tolerance . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions on the sulfur atom are common, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.
Aplicaciones Científicas De Investigación
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial activity.
Comparación Con Compuestos Similares
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
This compound is unique due to its specific structure and the presence of both sulfur and nitrogen atoms, which contribute to its wide range of biological activities.
Propiedades
Fórmula molecular |
C23H25N5O4S |
|---|---|
Peso molecular |
467.5g/mol |
Nombre IUPAC |
ethyl 4-[[2-[[4-(oxolan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H25N5O4S/c1-2-31-22(30)17-5-7-18(8-6-17)25-20(29)15-33-23-27-26-21(16-9-11-24-12-10-16)28(23)14-19-4-3-13-32-19/h5-12,19H,2-4,13-15H2,1H3,(H,25,29) |
Clave InChI |
CPOIUYSYYNMLJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=NC=C4 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


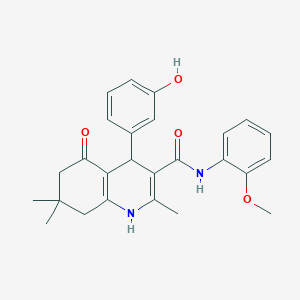
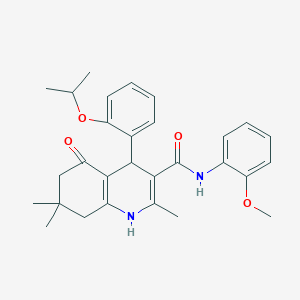
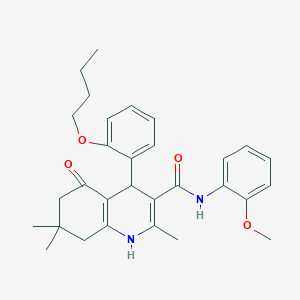
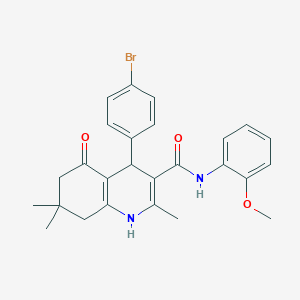
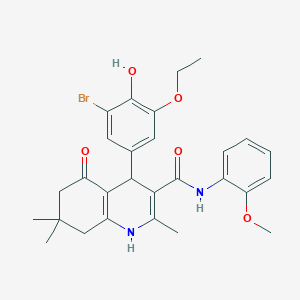
![isopropyl ({4-(3-chlorophenyl)-5-[(4-ethoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B419978.png)
![2-({4-(3-chlorophenyl)-5-[(4-ethoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B419979.png)
![2-({4-benzyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B419980.png)
![1-benzyl-1H-indole-2,3-dione 3-{[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B419981.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide](/img/structure/B419982.png)
![{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B419983.png)
![N-(4-acetylphenyl)-2-[[4-benzyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B419987.png)
![2-({5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B419988.png)
![ethyl 3-{[({5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B419990.png)
